molecular formula C12H27KNO3P B12843947 Potassium hydrogen (12-aminododecyl)phosphonate

Potassium hydrogen (12-aminododecyl)phosphonate

Cat. No.: B12843947
M. Wt: 303.42 g/mol
InChI Key: YHNGWWHKBXACQR-UHFFFAOYSA-M
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Description

Potassium hydrogen (12-aminododecyl)phosphonate is a compound that belongs to the class of phosphonates, which are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium hydrogen (12-aminododecyl)phosphonate typically involves the reaction of 12-aminododecanol with phosphorus trichloride, followed by hydrolysis and neutralization with potassium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

  • Step 1: Formation of 12-aminododecyl phosphonate

      Reactants: 12-aminododecanol, phosphorus trichloride

      Conditions: Anhydrous conditions, inert atmosphere, controlled temperature

      Reaction: [ \text{12-aminododecanol} + \text{PCl}_3 \rightarrow \text{12-aminododecyl phosphonate} ]

  • Step 2: Hydrolysis and Neutralization

      Reactants: 12-aminododecyl phosphonate, water, potassium hydroxide

      Conditions: Controlled pH, moderate temperature

      Reaction: [ \text{12-aminododecyl phosphonate} + \text{H}_2\text{O} + \text{KOH} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The use of automated systems for precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Potassium hydrogen (12-aminododecyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The phosphonate group can be reduced to phosphine derivatives.

    Substitution: The hydrogen atoms on the amino group can be substituted with alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkylating agents like methyl iodide or acylating agents like acetic anhydride are employed.

Major Products

    Oxidation: Nitro or nitroso derivatives of the compound.

    Reduction: Phosphine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Potassium hydrogen (12-aminododecyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of membrane proteins and as a component in the formulation of liposomes.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and as an additive in lubricants.

Mechanism of Action

The mechanism by which potassium hydrogen (12-aminododecyl)phosphonate exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with membrane proteins, enzymes, and nucleic acids.

    Pathways: It can modulate signaling pathways related to cell membrane integrity, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Potassium hydrogen phosphonate
  • 12-aminododecyl phosphonate
  • Dipotassium phosphonate

Uniqueness

Potassium hydrogen (12-aminododecyl)phosphonate is unique due to its long alkyl chain with an amino group, which imparts distinct physicochemical properties and biological activities compared to other phosphonates. This structural feature enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H27KNO3P

Molecular Weight

303.42 g/mol

IUPAC Name

potassium;12-aminododecyl(hydroxy)phosphinate

InChI

InChI=1S/C12H28NO3P.K/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16;/h1-13H2,(H2,14,15,16);/q;+1/p-1

InChI Key

YHNGWWHKBXACQR-UHFFFAOYSA-M

Canonical SMILES

C(CCCCCCP(=O)(O)[O-])CCCCCN.[K+]

Origin of Product

United States

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